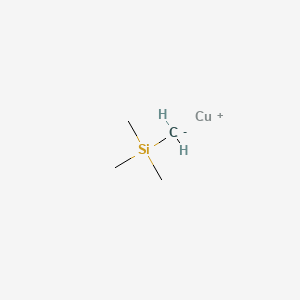
Copper(1+) (trimethylsilyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+) (trimethylsilyl)methanide is an organometallic compound that features a copper ion coordinated with a trimethylsilyl group and a methanide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+) (trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with trimethylsilylmethyllithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the copper(I) ion .
Industrial Production Methods
These include maintaining anhydrous conditions, using high-purity reagents, and employing techniques such as Schlenk lines or glove boxes to handle air-sensitive compounds .
Chemical Reactions Analysis
Types of Reactions
Copper(1+) (trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species under certain conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-copper bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various nucleophiles. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper compounds .
Scientific Research Applications
Copper(1+) (trimethylsilyl)methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential in creating novel materials with unique electronic and structural properties.
Mechanism of Action
The mechanism by which Copper(1+) (trimethylsilyl)methanide exerts its effects involves the coordination of the copper ion with the trimethylsilyl and methanide ligands. This coordination facilitates the transfer of electrons and the formation of new bonds in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Copper(1+) (trimethylsilyl)amide: Similar in structure but with an amide ligand instead of a methanide.
Copper(1+) (trimethylsilyl)ethanide: Features an ethanide ligand, leading to different reactivity and applications.
Uniqueness
Copper(1+) (trimethylsilyl)methanide is unique due to its specific ligand coordination, which imparts distinct reactivity and stability compared to other copper(1+) organometallic compounds. This uniqueness makes it valuable in specialized synthetic applications and research .
Properties
CAS No. |
48003-18-5 |
|---|---|
Molecular Formula |
C4H11CuSi |
Molecular Weight |
150.76 g/mol |
IUPAC Name |
copper(1+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Si.Cu/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI Key |
JVOZRHPCDNOMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















